molecular formula C22H17NO5 B4011866 2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate

2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate

Cat. No.: B4011866
M. Wt: 375.4 g/mol
InChI Key: LMMSLGSFZGHQQU-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-methylphenyl group, a phenyl group, and a 4-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-(4-methylphenyl)-2-oxo-1-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-2-oxo-1-phenylethyl benzoate: Similar structure but lacks the nitro group.

    2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-methoxybenzoate: Contains a methoxy group instead of a nitro group.

    2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-chlorobenzoate: Contains a chloro group instead of a nitro group.

Uniqueness

2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form reactive intermediates, making this compound valuable in various chemical reactions and biological studies .

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-15-7-9-16(10-8-15)20(24)21(17-5-3-2-4-6-17)28-22(25)18-11-13-19(14-12-18)23(26)27/h2-14,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMSLGSFZGHQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate
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2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate
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2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate
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2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-nitrobenzoate

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